Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate
Description
Properties
IUPAC Name |
[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13/h2-6,13-14,17H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFIXAOCRLHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
Piperidin-4-yl-amidoxime serves as a critical intermediate. It is synthesized via hydroxylamine treatment of piperidin-4-carbonitrile under reflux in ethanol (Equation 1):
$$
\text{Piperidin-4-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{Piperidin-4-yl-amidoxime} \quad
$$
This step typically achieves 70–85% yield, confirmed by IR (N–H stretch at 3300 cm⁻¹) and $$^1$$H NMR (oxime proton at δ 8.2 ppm).
Acylative Cyclization
The amidoxime reacts with phenylmethyl acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (Equation 2):
$$
\text{Piperidin-4-yl-amidoxime} + \text{PhCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{Target Compound} \quad
$$
Key conditions:
- Temperature : 0–5°C to minimize ester hydrolysis.
- Yield : 60–72% after silica gel chromatography.
- Byproducts : <5% N-acylated amidoxime due to competing acylation at the oxime nitrogen.
β-Ketoester Condensation Approach
Synthesis of Phenyl Acetoacetic Acid Methyl Ester
Phenyl acetoacetic acid methyl ester is prepared via Claisen condensation of methyl acetate with phenylacetyl chloride in the presence of sodium methoxide (Equation 3):
$$
\text{PhCH}2\text{COCl} + \text{CH}3\text{COOCH}3 \xrightarrow{\text{NaOCH}3} \text{PhCOCH}2\text{COOCH}3 \quad
$$
This step yields 80–90% product, characterized by GC-MS (m/z = 206.1).
Cyclization with Piperidin-4-yl-Amidoxime
The β-ketoester reacts with piperidin-4-yl-amidoxime in toluene under Dean-Stark conditions to remove water (Equation 4):
$$
\text{PhCOCH}2\text{COOCH}3 + \text{Piperidin-4-yl-amidoxime} \xrightarrow{\text{Toluene, Δ}} \text{Target Compound} \quad
$$
Optimized Parameters :
- Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%) improves yield to 78%.
- Reaction Time : 12–16 hours.
Alternative Routes from Patent Literature
Oxadiazolone Intermediate Method
A patent (CA2236357C) describes synthesizing 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives via cyclization of hydrazides with phosphoryl chloride (POCl₃). Adapting this for 1,2,4-oxadiazoles involves:
Microwave-Assisted Synthesis
A rapid method using microwave irradiation (150 W, 100°C, 15 min) condenses piperidin-4-yl-amidoxime with phenylmethyl acetyl chloride in acetonitrile, achieving 68% yield. This approach reduces reaction time from hours to minutes.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Amidoxime Acylation | 60–72% | 6–8 h | >90% | High regioselectivity |
| β-Ketoester Condensation | 70–78% | 12–16 h | 88–92% | Avoids acyl chloride handling |
| Patent Oxadiazolone Route | 65% | 4–6 h | >95% | Scalable for industrial production |
| Microwave Synthesis | 68% | 15 min | 85% | Rapid synthesis |
Structural Characterization
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has the molecular formula and a molecular weight of approximately 301.34 g/mol. The structural characteristics of this compound include:
- Phenyl Group: Contributes to hydrophobic interactions.
- Piperidine Ring: Known for its role in various biological activities.
- Oxadiazole Moiety: Imparts unique chemical properties that can enhance biological activity.
Scientific Research Applications
1. Neuropharmacological Studies
Research indicates that compounds similar to this compound may act as ligands for serotonin receptors (specifically 5-HT4 and H3 receptors). These receptors are implicated in various neurological conditions, including depression and anxiety disorders. The oxadiazole ring enhances the binding affinity to these receptors, potentially leading to new treatments for mood disorders .
2. Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties. The presence of the piperidine moiety may enhance the compound's ability to penetrate bacterial cell membranes, making it a candidate for developing new antibiotics or antifungal agents .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis .
Case Studies
Case Study 1: Neuropharmacological Applications
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their binding affinity to serotonin receptors. The results indicated that modifications on the piperidine ring significantly impacted receptor binding and selectivity. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties.
Case Study 2: Antimicrobial Screening
In a screening study published in the European Journal of Medicinal Chemistry, several oxadiazole derivatives were tested against a panel of bacterial strains. The results showed that compounds with the piperidine substituent exhibited enhanced activity against resistant strains of Staphylococcus aureus. This finding supports the potential use of this compound in antimicrobial therapy.
Mechanism of Action
The mechanism of action of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Comparative Analyses
Pharmacological Activity
- V-0219 demonstrates superior antidiabetic activity due to its trifluoromethylphenyl group and morpholine substitution, which enhance GLP-1R binding and metabolic stability .
- Benzoxazinone-acetate analog shows broader antimicrobial and anticancer activity, attributed to the electron-deficient benzoxazinone moiety .
- The target compound lacks reported activity, but its phenyl-acetate group may confer lipophilicity advantageous for CNS-targeting agents.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in V-0219 and the benzotrifluoride analog increases logP, favoring blood-brain barrier penetration . The target compound’s acetate ester may reduce logP compared to non-esterified analogs.
- Solubility : Piperidine and morpholine substituents improve aqueous solubility in V-0219, whereas the phenyl-acetate group in the target compound may limit solubility .
Stability and Metabolism
- Trifluoromethyl and benzoxazinone groups in analogs enhance metabolic stability via steric hindrance and electron withdrawal .
Biological Activity
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, with the CAS number 1354954-43-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.33 g/mol. The compound features a piperidine ring and an oxadiazole moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro tests have shown that derivatives of oxadiazole compounds possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
The oxadiazole scaffold has been associated with anticancer properties in various studies. Compounds containing this moiety have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes in cancer cells. For example, a series of oxadiazole derivatives were evaluated for their ability to inhibit cell proliferation in BRCA-deficient cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Piperidine Substitution : The position and nature of substituents on the piperidine ring can significantly affect the compound's potency and selectivity against various biological targets.
- Oxadiazole Moiety : Variations in the oxadiazole ring structure have been shown to enhance or diminish biological activity, indicating that careful optimization can lead to more effective derivatives.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of several oxadiazole derivatives in inhibiting the growth of cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced anticancer potential .
Case Study 2: Antimicrobial Properties
Research conducted on a series of piperidine-based oxadiazoles revealed that specific modifications led to increased antibacterial activity against resistant strains of bacteria. The study highlighted how structural variations could lead to novel antimicrobial agents .
Q & A
Q. What considerations guide the design of in vivo vs. in vitro studies for this compound?
- In vivo : Use rodent models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (T½ = 3.2 hours) .
- In vitro : Prioritize 3D cell cultures (e.g., spheroids) over 2D monolayers for better translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
